molecular formula C10H15Cl2NO B6177824 2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride CAS No. 2567504-17-8

2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B6177824
CAS No.: 2567504-17-8
M. Wt: 236.1
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Description

2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl It is a derivative of phenethylamine, characterized by the presence of a chlorine atom and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane to form 3-chloro-5-methoxyphenyl-2-nitropropene.

    Reduction: The nitropropene is then reduced to 2-(3-chloro-5-methoxyphenyl)propan-2-amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of phenethylamine derivatives on biological systems.

    Medicine: Research into its potential therapeutic effects, particularly in the field of neuropharmacology, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets. As a phenethylamine derivative, it may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can affect mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxyphenyl)propan-2-amine hydrochloride
  • 2-(3-chloro-5-ethoxyphenyl)propan-2-amine hydrochloride
  • 2-(3-chloro-5-methoxyphenyl)ethanamine hydrochloride

Uniqueness

2-(3-chloro-5-methoxyphenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

2567504-17-8

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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